az12253801
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
851432-37-6 |
|---|---|
Molecular Formula |
C21H22N8O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1 |
InChI Key |
KHGNDLZELXNRQC-KRWDZBQOSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC[C@H]3C4=CC(=NO4)C5=CC=CC=N5 |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ 12253801 AZ-12253801 AZ12253801 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of AZ12253801
Notice: Publicly available scientific literature and pharmacological databases do not contain information regarding a compound with the designation "AZ12253801". This identifier may correspond to an internal code for a compound that has not yet been publicly disclosed.
Consequently, a detailed technical guide on the mechanism of action, quantitative data, and experimental protocols for this compound cannot be provided at this time. The following information is based on the general knowledge of the P2Y13 receptor, a potential target of interest in drug discovery, which was explored during the initial investigation.
The P2Y13 Receptor: A Potential Target
The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[1][2][3] It is a member of the P2Y family of purinergic receptors, which are involved in a wide range of physiological processes. The P2Y13 receptor, in particular, has been implicated in:
-
Metabolism: Regulation of cholesterol and glucose metabolism.[2]
-
Bone Homeostasis: Influence on bone formation and resorption.
-
Central Nervous System: Roles in pain transmission and neuroprotection.[2]
-
Immune Response: Modulation of inflammatory responses.
P2Y13 Receptor Signaling Pathways
The P2Y13 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[1] Activation of the receptor by an agonist, such as ADP, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
However, the signaling of the P2Y13 receptor is versatile and can also involve other pathways:
-
Gαq Coupling: In some cellular contexts, the P2Y13 receptor can couple to Gαq, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
MAPK/ERK Pathway: Activation of the P2Y13 receptor can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and growth, can also be modulated by P2Y13 receptor activation.[2]
Below is a generalized diagram of the primary P2Y13 receptor signaling pathway.
Caption: Canonical P2Y13 receptor signaling pathway via Gαi coupling.
Experimental Protocols for Studying P2Y13 Receptor Activity
To characterize the mechanism of action of a compound like this compound targeting the P2Y13 receptor, a series of in vitro and in vivo experiments would be necessary. The following are examples of standard experimental protocols used in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound to the P2Y13 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubation: The membranes are incubated with a radiolabeled ligand that has a known high affinity for the P2Y13 receptor (e.g., [³³P]2MeSADP).[1]
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of a test compound at the P2Y13 receptor.
1. cAMP Accumulation Assay: Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human P2Y13 receptor are cultured.[1]
-
Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Treatment: The cells are then treated with a known P2Y13 agonist (e.g., ADP or 2MeSADP) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The data are plotted to determine the effect of the test compound on agonist-induced inhibition of cAMP accumulation.
2. Calcium Mobilization Assay: Methodology:
-
Cell Culture: Cells co-expressing the P2Y13 receptor and a promiscuous G protein like Gα16 are used to redirect the Gαi signal to a Gαq pathway, enabling calcium measurements.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with a P2Y13 agonist in the presence of the test compound.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The fluorescence intensity data are used to determine the potency and efficacy of the test compound.
The diagram below illustrates a general workflow for characterizing a novel compound targeting a GPCR.
References
An In-depth Technical Guide to the P2X7 Receptor Antagonist AZ11645373
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ11645373, a potent and selective antagonist of the P2X7 receptor. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes relevant biological pathways and workflows.
Introduction to the P2X7 Receptor and AZ11645373
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in other tissues. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers a cascade of downstream signaling events. These include rapid cation fluxes, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in cases of prolonged activation, the formation of a large, non-selective pore that can lead to cell death. Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory, neurological, and musculoskeletal disorders.
AZ11645373 is a selective antagonist of the human P2X7 receptor developed by AstraZeneca. It has been instrumental as a research tool to probe the physiological and pathological roles of the P2X7 receptor.
Mechanism of Action
AZ11645373 acts as a non-competitive, allosteric antagonist of the human P2X7 receptor. This means it does not directly compete with ATP for its binding site but instead binds to a distinct site on the receptor, inducing a conformational change that prevents channel opening and subsequent downstream signaling.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of AZ11645373 across various assays and species.
Table 1: In Vitro Potency of AZ11645373 at the Human P2X7 Receptor
| Assay Type | Agonist | Cell Type | Potency (KB/IC50) |
| Membrane Current Inhibition | BzATP | HEK cells | 5 - 20 nM (KB) |
| Calcium Influx Inhibition | BzATP | HEK cells | 15 nM (KB) |
| YO-PRO-1 Uptake Inhibition | BzATP | HEK cells | Not significantly different from membrane current/calcium influx KB |
| IL-1β Release Inhibition | ATP | LPS-activated THP-1 cells | 90 nM (IC50), 92 nM (KB)[1] |
Table 2: Species Selectivity of AZ11645373
| Species | Receptor | Potency |
| Human | P2X7 | High (nM range) |
| Rat | P2X7 | >500-fold less effective than at human P2X7 |
Table 3: Selectivity of AZ11645373 for other P2X Receptor Subtypes
| P2X Subtype | Species | Activity |
| P2X1 | Human | No agonist or antagonist action up to 10 µM |
| P2X2 | Rat | No agonist or antagonist action up to 10 µM |
| P2X3 | Human | No agonist or antagonist action up to 10 µM |
| P2X2/3 | Rat | No agonist or antagonist action up to 10 µM |
| P2X4 | Human | No agonist or antagonist action up to 10 µM |
| P2X5 | Human | No agonist or antagonist action up to 10 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists are provided below.
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.
Principle: YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane. Upon prolonged activation of the P2X7 receptor and subsequent pore formation, YO-PRO-1 can enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of AZ11645373 or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Dye and Agonist Addition: Add a solution containing YO-PRO-1 dye and a P2X7 receptor agonist (e.g., BzATP) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. Continue to measure at regular intervals to obtain kinetic data.
-
Data Analysis: Plot the fluorescence intensity against the antagonist concentration to determine the IC50 value.
Calcium Influx Assay
This assay measures the initial ion channel function of the P2X7 receptor.
Principle: Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium. This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the P2X7 receptor and load them with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with AZ11645373 or vehicle control.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: Quantify the peak fluorescence response and calculate the inhibitory effect of AZ11645373 to determine its KB or IC50 value.
IL-1β Release Assay
This assay measures a key downstream inflammatory consequence of P2X7 receptor activation.
Principle: In immune cells like monocytes or macrophages, P2X7 receptor activation is a critical signal for the processing and release of mature IL-1β.
Protocol:
-
Cell Priming: Prime human monocytic THP-1 cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with AZ11645373 or vehicle control.
-
Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist (e.g., ATP) to trigger IL-1β release.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by AZ11645373 and calculate the IC50 value.
Visualizations
The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for antagonist characterization.
References
Unveiling the Biological Activity of AZ12253801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Biological Activity: Targeting the IGF-1R Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of IGF-1R, a transmembrane receptor tyrosine kinase crucial for cellular growth, proliferation, and survival. By competing with ATP for binding to the kinase domain of IGF-1R, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This leads to the downstream suppression of two major signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. The inhibition of these pathways ultimately results in reduced cell proliferation and survival.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data available.
| Target | Assay Type | Cell Line | Parameter | Value |
| IGF-1R | Cell Proliferation | 3T3 (murine fibroblasts transfected with human IGF-1R) | IC50 | 17 nM |
| EGFR | Cell Proliferation | Not Specified | IC50 | 440 nM |
| Insulin Receptor | Not Specified | Not Specified | Selectivity | ~10-fold over IGF-1R |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Inhibition
The primary mechanism of action of this compound is the disruption of the IGF-1R signaling network. Upon binding of its ligands (IGF-1 or IGF-2), IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation. This creates docking sites for various substrate proteins, initiating downstream signaling. This compound prevents these initial steps.
The Enigma of AZ12253801: A Search for a Ghost in the Machine
Despite a comprehensive search of publicly available scientific databases, patent literature, and chemical registries, the compound designated as AZ12253801 remains elusive. No information regarding its discovery, synthesis, or biological activity has been found in the public domain.
This lack of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound .
It is highly probable that this compound is an internal designation used by a pharmaceutical company, likely AstraZeneca given the "AZ" prefix, for a compound that has not yet been disclosed publicly. Drug development pipelines are extensive, and many compounds are synthesized and tested internally without ever being the subject of public discourse or publication. This can be for a variety of reasons, including:
-
Early-Stage Research: The compound may be in the very early stages of discovery and has not yet reached a point where publication or patenting is deemed appropriate.
-
Discontinuation: The compound may have been deprioritized or discontinued due to lack of efficacy, unforeseen toxicity, or other strategic reasons.
-
Confidentiality: The information may be considered proprietary and is being kept confidential for competitive reasons.
-
Typographical Error: It is also possible that "this compound" is a typographical error, and a different identifier would yield relevant results.
Without any publicly accessible data, it is impossible to provide the requested technical guide. Should information regarding this compound become available in the future, a comprehensive analysis as per the user's request could be undertaken. Researchers and professionals interested in this specific compound are advised to monitor scientific literature and patent databases for any future disclosures.
The Role of P2X7 Receptor Antagonists in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of P2X7 receptor antagonists in inflammatory processes. Due to the limited public information on AZ12253801, this document focuses on the broader class of P2X7 receptor antagonists, for which there is a substantial body of scientific literature. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a promising therapeutic target for a range of inflammatory diseases.
Core Concept: The P2X7 Receptor in Inflammation
The P2X7 receptor is predominantly expressed on immune cells, including macrophages, microglia, and lymphocytes.[1] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which acts as a danger signal. Activation of the P2X7 receptor by ATP triggers a cascade of downstream events that are central to the inflammatory response.[2][1][3]
Key downstream effects of P2X7 receptor activation include:
-
Inflammasome Activation: P2X7 receptor activation leads to the assembly and activation of the NLRP3 inflammasome.[4]
-
Cytokine Release: A primary consequence of inflammasome activation is the processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][4][5] IL-1β is a potent mediator of inflammation, contributing to fever, vasodilation, and the recruitment of other immune cells.[2]
-
Pore Formation: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in cell death.[6]
Given its central role in initiating and propagating the inflammatory response, antagonism of the P2X7 receptor presents a compelling strategy for the development of novel anti-inflammatory therapeutics.
Quantitative Data on P2X7 Receptor Antagonists
A number of selective P2X7 receptor antagonists have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for some of these compounds.
Table 1: In Vitro Potency of Selected P2X7 Receptor Antagonists
| Compound | Target Species | Assay | Potency (pIC50) | Potency (IC50, nM) | Reference(s) |
| A-740003 | Human | Ca2+ Flux | 7.0 - 7.3 | 18-40 | [6][5] |
| Rat | Ca2+ Flux | 7.0 - 7.3 | 18-40 | [6][5] | |
| Human | IL-1β Release | 7.0 - 7.3 | - | [5] | |
| A-438079 | Human | - | 6.9 | - | [7] |
| AZ11645373 | Human | - | ~ 8 | - | [5] |
| Rat | - | < 5 | - | [5] | |
| A-804598 | Human | - | - | 11 | [7] |
| Rat | - | - | 10 | [7] | |
| Mouse | - | - | 9 | [7] | |
| AZ10606120 | Human | - | - | ~10 | [7][8] |
| Rat | - | - | ~10 | [7] | |
| KN-62 | Human | - | ~ 6.7 | ~15 | [5][7] |
| Rat | - | < 4 | - | [5] |
Table 2: In Vivo Efficacy of Selected P2X7 Receptor Antagonists
| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |
| A-740003 | Rat Neuropathic Pain Model | Neuropathic Pain | Dose-dependent antinociceptive effects | [5] |
| Rat Inflammatory Pain Model | Inflammatory Pain | Dose-dependent antinociceptive effects | [5] | |
| Brilliant Blue G (BBG) | Mouse Model of Sepsis | Sepsis-induced Brain Damage | Ameliorated brain damage | [3] |
| Mouse Model of Arthritis | Rheumatoid Arthritis | Reduced incidence and severity of arthritis | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating P2X7 receptor antagonists, the following diagrams are provided.
Caption: P2X7 Receptor Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Evaluating P2X7 Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2X7 receptor antagonists. Below are outlines of key experimental protocols.
This assay measures the ability of a compound to inhibit ATP-induced calcium influx through the P2X7 receptor.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor, or cell lines endogenously expressing the receptor (e.g., THP-1 monocytes).
-
Reagents:
-
Protocol Outline:
-
Cell Loading: Incubate cells with the calcium-sensitive dye.[10][11]
-
Wash: Wash cells to remove excess dye.[10]
-
Baseline Measurement: Measure baseline fluorescence using a plate reader or flow cytometer.
-
Compound Addition: Add the test compound at various concentrations and incubate.
-
Agonist Stimulation: Add the P2X7 agonist to stimulate calcium influx.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by the test compound to determine the IC50 value.
-
This assay quantifies the inhibition of ATP-induced IL-1β release from immune cells.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
-
Reagents:
-
Lipopolysaccharide (LPS) to prime the cells (induce pro-IL-1β expression).[12]
-
P2X7 receptor agonist (e.g., ATP).
-
Test compound (P2X7 antagonist).
-
ELISA kit for human IL-1β.
-
-
Protocol Outline:
-
Cell Priming: Incubate cells with LPS for several hours.[12]
-
Compound Treatment: Add the test compound at various concentrations and incubate.
-
Agonist Stimulation: Add ATP to stimulate P2X7 and induce IL-1β release.
-
Supernatant Collection: Centrifuge the cells and collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using an ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of IL-1β release by the test compound to calculate the IC50.
-
Animal models are essential for evaluating the in vivo efficacy of P2X7 receptor antagonists. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a commonly used example.
-
Animal Species: Rats or mice.
-
Induction of Inflammation:
-
Inject CFA into the plantar surface of one hind paw. This induces a localized and persistent inflammatory response characterized by paw edema (swelling) and hyperalgesia (increased sensitivity to pain).
-
-
Drug Administration:
-
Administer the P2X7 antagonist via a relevant route (e.g., intraperitoneal, oral) at various doses.
-
-
Efficacy Endpoints:
-
Paw Edema: Measure the change in paw volume using a plethysmometer at different time points after CFA injection and drug administration.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
-
Data Analysis: Compare the inflammatory and pain responses in the drug-treated groups to a vehicle-treated control group to determine the efficacy of the P2X7 antagonist.
Conclusion and Future Directions
The P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. A growing body of preclinical evidence demonstrates that selective antagonists of this receptor can effectively block key inflammatory pathways, particularly the release of IL-1β. While several P2X7 antagonists have entered clinical trials, none have yet reached the market, highlighting the challenges in translating preclinical efficacy to clinical success.[13] Future research will likely focus on developing antagonists with improved pharmacokinetic and pharmacodynamic properties, as well as identifying the patient populations most likely to benefit from this therapeutic approach. The continued exploration of P2X7 receptor antagonism holds significant promise for the development of novel treatments for a wide range of debilitating inflammatory conditions.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P2X7 receptor [cocadds.pharm.uoa.gr]
- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 10. bu.edu [bu.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
AZ12253801: An In-Depth Technical Guide on its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12253801 is recognized as a potent, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells. Understanding the selectivity of such inhibitors is paramount in drug development to anticipate on-target efficacy and potential off-target liabilities. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its activity against its primary target and other kinases, detailed experimental methodologies for assessing kinase inhibition, and a visualization of the pertinent signaling pathway.
While a comprehensive public kinome scan for this compound is not available, this guide presents its known selectivity data and supplements it with a representative kinase selectivity profile of a structurally related and well-characterized IGF-1R inhibitor, OSI-906 (Linsitinib), to provide a broader context of selectivity for this class of compounds.
Selectivity Profile of this compound and Representative Data
This compound has demonstrated notable selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR). Initial studies have quantified this selectivity, alongside its activity against the Epidermal Growth Factor Receptor (EGFR).
Table 1: Known Selectivity Data for this compound
| Target | Assay Type | IC50 (nmol/L) | Selectivity vs. IGF-1R | Reference |
| IGF-1R | Cell-based proliferation (IGF-1R driven) | 17 | - | [1][2] |
| InsR | Not specified | ~170 (estimated) | ~10-fold | [1][2] |
| EGFR | Cell-based proliferation (EGFR driven) | 440 | ~26-fold | [1][2] |
To illustrate a broader kinase selectivity profile typical for a selective IGF-1R inhibitor, the following table summarizes the activity of OSI-906 (Linsitinib) against a panel of kinases.
Table 2: Representative Kinase Selectivity Profile of OSI-906 (Linsitinib)
| Kinase Target | IC50 (nM) |
| IGF-1R | 35 |
| InsR | 75 |
| Abl | >1000 |
| ALK | >1000 |
| BTK | >1000 |
| EGFR | >1000 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| PKA | >1000 |
| Data presented for OSI-906 (Linsitinib) as a representative example. |
Off-Target Considerations: The P2X7 Receptor
Some databases have anecdotally associated this compound with P2X7 receptor antagonism. However, a thorough review of the scientific literature reveals no published experimental data to substantiate a direct binding affinity or functional modulation of the P2X7 receptor by this compound. Therefore, this association should be considered unverified pending direct experimental evidence.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is achieved through a variety of established biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Radiometric Filter Binding Assay (e.g., [³³P]-ATP Filter Binding Assay)
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.
Principle: The kinase reaction is performed in the presence of the inhibitor, a specific substrate (peptide or protein), and [γ-³³P]ATP. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Workflow:
Radiometric Filter Binding Assay Workflow
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Principle: The assay utilizes a substrate (e.g., a biotinylated peptide) and a phospho-specific antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and an acceptor fluorophore (e.g., XL665) is coupled to a molecule that binds the substrate (e.g., streptavidin). When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow:
HTRF Kinase Assay Workflow
Caliper Mobility-Shift Assay
This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on differences in their electrophoretic mobility.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The kinase reaction leads to the addition of a negatively charged phosphate group to the substrate, altering its net charge and electrophoretic mobility. The reaction mixture is then introduced into a microfluidic chip, and an electric field is applied to separate the phosphorylated product from the unphosphorylated substrate. The amount of product formed is quantified by detecting the fluorescence of each species.
Workflow:
Caliper Mobility-Shift Assay Workflow
IGF-1R Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IGF-1R signaling cascade, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates the key components and downstream effectors of this pathway.
IGF-1R Signaling Pathway and Inhibition by this compound
Conclusion
This compound is a selective inhibitor of IGF-1R with a favorable profile against the closely related insulin receptor and other kinases such as EGFR. While a comprehensive public kinome scan is not available, data from analogous compounds suggest that high selectivity for IGF-1R within the kinome is achievable for this class of inhibitors. The provided experimental methodologies offer a robust framework for the continued investigation and characterization of the selectivity of this compound and other novel kinase inhibitors. A thorough understanding of the on- and off-target activities of such compounds is critical for their successful development as therapeutic agents.
References
The Enigmatic AZ12253801: Acknowledging a Gap in the Scientific Record
Despite a comprehensive search of available scientific literature and databases, no information has been found regarding the compound designated as AZ12253801. This includes a lack of data pertaining to its chemical structure, biological activity, mechanism of action, and any associated structure-activity relationship (SAR) studies.
This absence of information prevents the creation of the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational knowledge of the molecule and its biological effects.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult proprietary internal research databases or consider the possibility of a typographical error in the compound identifier. At present, "this compound" does not appear in the public scientific domain.
Further investigation would require access to the primary source or context in which this identifier was found. Without this, any attempt to provide a technical guide would be purely speculative and lack the factual basis required for a scientific document.
Methodological & Application
AZ12253801: Application Notes and Experimental Protocols for a Selective IGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It demonstrates significant selectivity for IGF-1R over the Insulin Receptor (IR), making it a valuable tool for investigating the role of the IGF-1R signaling pathway in various cellular processes, particularly in cancer biology.[1][3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro research settings.
Introduction
The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers. This compound offers a means to specifically probe the functions of IGF-1R and to evaluate its potential as a therapeutic target. This document outlines the biochemical properties of this compound and provides standardized protocols for its application in cell-based assays.
Biochemical and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 851432-37-6 | [1] |
| Molecular Formula | C21H22N8O | [5] |
| Molecular Weight | 402.46 g/mol | [5] |
| Mechanism of Action | ATP-competitive IGF-1R tyrosine kinase inhibitor | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at -20°C for long-term storage. | [5] |
In Vitro Activity and Selectivity
This compound exhibits potent inhibition of IGF-1R and selectivity over other kinases, including the closely related Insulin Receptor.
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| IGF-1R Phosphorylation | 2.1 nM | In vitro | [3][4] |
| Insulin Receptor (IR) Phosphorylation | 19 nM | In vitro | [3][4] |
| IGF-1R-driven Proliferation | 17 nM | 3T3 mouse fibroblasts (transfected with human IGF-1R) | [1][2][3] |
| Epidermal Growth Factor Receptor (EGFR)-driven Proliferation | 440 nM | 3T3 mouse fibroblasts | [1][2][3] |
| Cell Survival (SF50) | 80 nM | R+ cells (IGF-1R overexpressing) | [6] |
| Growth Inhibition (GI50) | 120 nM | DU145 human prostate cancer cells | [6] |
Signaling Pathway
This compound inhibits the autophosphorylation of the IGF-1R, thereby blocking downstream signaling cascades, most notably the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Inhibition of IGF-1R Phosphorylation in Cultured Cells
This protocol is designed to assess the ability of this compound to inhibit IGF-1-induced phosphorylation of IGF-1R.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., DU145, Hcc193, or R+ cells)[6][7]
-
Serum-free cell culture medium
-
Recombinant Human IGF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for 4 hours.[6][7]
-
IGF-1 Stimulation: Stimulate the cells with IGF-1 (e.g., 50 nM) for the final 15 minutes of the inhibitor pre-treatment.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IGF-1R and total IGF-1R.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the extent of inhibition of IGF-1R phosphorylation at different this compound concentrations.
Protocol 2: Cell Proliferation/Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete growth medium
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plates for a period of 5 to 12 days, depending on the cell line's doubling time.[6][8]
-
Assay:
-
For endpoint assays like CellTiter-Glo or MTT, add the reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
For clonogenic assays, fix and stain the cell colonies with crystal violet, then count the colonies.[6]
-
-
Analysis: Plot the cell viability or proliferation relative to the vehicle-treated control to determine the IC50 value for proliferation inhibition.
Experimental Workflow Diagram
Caption: A general experimental workflow for in vitro studies using this compound.
Conclusion
This compound is a specific and potent research tool for the investigation of IGF-1R signaling. The provided protocols offer a foundation for studying the effects of this inhibitor on various cellular functions. As with any experimental system, optimization of concentrations, incubation times, and cell densities is recommended to achieve robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. 851432-37-6|this compound|6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-[3-(2-pyridinyl)-5-isoxazolyl]-1-pyrrolidinyl]-4-pyrimidinamine|-范德生物科技公司 [bio-fount.com]
- 6. IGF-1R inhibition enhances radiosensitivity and delays double-strand break repair by both non-homologous end-joining and homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Non-Small Cell Lung Cancer Cells by Dual Inhibition of the Insulin Receptor and the Insulin-Like Growth Factor-1 Receptor | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
AZ12253801: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12253801 is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating significant anti-proliferative activity in various cancer cell lines. These application notes provide detailed protocols for the use of this compound in cell culture, including dosage recommendations, methodologies for assessing its biological effects, and an overview of the signaling pathways it modulates. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Mechanism of Action
This compound primarily functions as a Cyclin-Dependent Kinase (CDK) inhibitor. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting specific CDKs, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The precise CDK targets and the downstream signaling cascades affected by this compound are critical areas of investigation for understanding its anti-tumor activity.
Signaling Pathway
The primary signaling pathway affected by this compound is the cell cycle regulation pathway. Specifically, as a CDK inhibitor, it is anticipated to influence the G2/M checkpoint of the cell cycle. This inhibition leads to the accumulation of cells in the G2 or M phase, preventing them from proceeding with cell division. The retinoblastoma (Rb) protein, a key substrate of CDKs, is a likely downstream effector of this compound. Inhibition of CDK activity would lead to hypophosphorylation of Rb, maintaining it in its active, growth-suppressive state. This, in turn, prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry and cell cycle progression.
Furthermore, the induction of cell cycle arrest by CDK inhibitors is often linked to the activation of the p53 tumor suppressor pathway.[1][2] DNA damage or cellular stress resulting from cell cycle disruption can lead to the stabilization and activation of p53.[3] Activated p53 can then transcriptionally activate target genes that promote apoptosis, such as Bax and PUMA, or further enforce cell cycle arrest through the induction of p21.[4]
Diagram of the Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Recommended Dosage for Cell Culture
The optimal dosage of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest.
Table 1: Reported IC50 Values of a Structurally Related Compound (164d) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| A549 | Lung Carcinoma | 0.6 ± 2.9 x 10⁻⁴ |
| MCF-7 | Breast Adenocarcinoma | > 1000 |
| DU-145 | Prostate Carcinoma | 53.6 ± 0.40 |
| WM2664 | Melanoma | 212.2 ± 10.5 |
| HEK-293T (Normal) | Embryonic Kidney | 776.8 ± 15.3 |
Data is presented as mean ± standard deviation.
Based on available data for structurally related compounds, a starting concentration range of 0.01 µM to 100 µM is recommended for initial dose-response studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Logical Flow of Apoptosis Detection
Caption: Quadrant analysis of apoptosis assay results.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the cell cycle and apoptosis pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Rb, anti-Rb, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 2: Summary of Expected Experimental Outcomes with this compound Treatment
| Assay | Parameter Measured | Expected Outcome with this compound |
| Cell Viability (MTT) | IC50 | Dose-dependent decrease in cell viability |
| Apoptosis (Annexin V/PI) | Percentage of apoptotic cells | Increase in early and late apoptotic cell populations |
| Cell Cycle (PI Staining) | Cell cycle phase distribution | Accumulation of cells in the G2/M phase |
| Western Blotting | Protein expression/phosphorylation | - Decreased p-Rb- Increased p53 and p21- Increased cleaved Caspase-3 |
Troubleshooting
-
Low cell viability in control wells: Check cell seeding density, media quality, and incubator conditions.
-
High background in Western blotting: Optimize antibody concentrations, blocking conditions, and washing steps.
-
No significant effect of this compound: Verify the concentration and stability of the compound. Ensure the treatment duration is sufficient. The cell line may be resistant; consider using a different cell line.
-
Inconsistent flow cytometry results: Ensure proper cell handling and staining procedures. Check the settings and calibration of the flow cytometer.
Safety Precautions
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals. Dispose of all waste according to institutional guidelines.
References
Application Notes and Protocols for AZ12253801 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It demonstrates approximately 10-fold selectivity for IGF-1R over the insulin receptor, making it a valuable tool for investigating the role of the IGF-1R signaling pathway in various cellular processes, including proliferation and survival.[1] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the IGF-1R tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades. The two primary pathways affected are the PI3K-Akt and the Ras-MAPK pathways, which are crucial for cell proliferation, growth, and survival.[2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| IGF-1R-driven proliferation | 3T3 mouse fibroblasts (transfected with human IGF-1R) | 17 nmol/L | [1] |
| Epidermal Growth Factor Receptor (EGFR)–driven proliferation | Not specified | 440 nmol/L | [1] |
Signaling Pathway
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Protocol 2: In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on IGF-1R kinase activity. A common method is a radiometric assay using [γ-33P]-ATP or a non-radioactive ADP-Glo™ Kinase Assay.[6][7][8]
Materials:
-
Recombinant human IGF-1R kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (stock solution in DMSO)
-
ATP (with [γ-33P]-ATP for radiometric assay)
-
ADP-Glo™ Kinase Assay Kit (for non-radioactive assay)
-
Phosphocellulose paper (for radiometric assay)
-
Luminometer (for non-radioactive assay)
Procedure (ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound dilutions, 2 µL of IGF-1R enzyme, and 2 µL of substrate/ATP mix.
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence signal.
-
Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value.
Caption: Workflow for the in vitro kinase assay.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the inhibition of downstream IGF-1R signaling by this compound by measuring the phosphorylation status of Akt, a key downstream effector.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
IGF-1
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]
Application Notes and Protocols for P2X7 Antagonist Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has been implicated in various other cell types.[1] Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, P2X7R mediates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[2][3] Prolonged activation leads to the formation of a large, non-selective membrane pore capable of passing molecules up to 900 Da in size.[1][4]
This dual-gating property links P2X7R to a multitude of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and in some cases, cell death.[2][5] Its crucial role in inflammation, neurodegeneration, chronic pain, and cancer makes it an attractive therapeutic target for drug development.[1][6] The development of selective P2X7R antagonists is a promising strategy for treating these conditions.[6]
This document provides detailed protocols and application notes for the development of robust cell-based assays to identify and characterize P2X7 receptor antagonists.
P2X7 Receptor Signaling Pathways
Activation of the P2X7 receptor initiates several intracellular signaling cascades.[5] The initial, rapid opening of the channel alters intracellular ion concentrations, which acts as a primary signal.[3] Sustained ATP exposure leads to the formation of a larger macropore, a feature linked to interactions with other proteins like Pannexin-1.[7] These events trigger downstream pathways, most notably the assembly of the NLRP3 inflammasome, activation of MAP kinases (P38/ERK/JNK), and subsequent release of inflammatory mediators.[2][8]
Key Assays for P2X7 Antagonist Screening
Several functional, cell-based assays can be employed to screen for P2X7 antagonists. The most common methods rely on measuring the consequences of receptor activation, such as large dye uptake or intracellular calcium influx.[1]
Dye Uptake Assay (e.g., YO-PRO-1)
Principle: Upon prolonged activation, the P2X7R forms a pore permeable to large molecules.[9] This assay uses a fluorescent dye, such as YO-PRO-1 (molecular weight ~629 Da), which is normally impermeant to healthy cells.[9] When the P2X7R pore opens, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.[9][10] Antagonists will block this pore formation and prevent the increase in fluorescence. This method is highly reproducible and suitable for high-throughput screening (HTS) in a 96-well plate format.[11][12]
Intracellular Calcium Influx Assay
Principle: The initial activation of the P2X7R channel causes a rapid influx of extracellular calcium (Ca²⁺).[3][13] This assay measures the transient increase in cytosolic Ca²⁺ concentration using a calcium-sensitive fluorescent indicator, such as Fura-2 or Fluo-4.[14][15] Cells are pre-loaded with the dye, and fluorescence is monitored before and after the addition of a P2X7 agonist. Antagonists will prevent or reduce the agonist-induced calcium influx.[14] This assay is ideal for capturing the initial channel activation event.
References
- 1. Structure, function and techniques of investigation of the P2X7 receptor (P2X7R) in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 5. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 11. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
- 15. berthold.com [berthold.com]
Application Notes and Protocols for P2X7 Receptor Antagonists in Primary Cell Culture
Note: Specific public domain data for "AZ12253801" is limited. The following application notes and protocols are based on the known pharmacology and applications of other potent and selective P2X7 receptor antagonists developed by AstraZeneca, such as AZ10606120 and AZ11657312, and are intended to serve as a comprehensive guide for researchers working with similar compounds in primary cell culture.
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and increasingly recognized for its role in inflammation, neurodegeneration, and oncology.[1][2][3] Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β, formation of a non-selective pore, and ultimately, cell death.[2][3] Consequently, antagonists of the P2X7R are valuable research tools and potential therapeutic agents. AstraZeneca has developed several potent P2X7R antagonists, which can be utilized in primary cell culture to investigate the role of the P2X7R in various physiological and pathological processes.
Mechanism of Action
P2X7 receptor antagonists, such as those developed by AstraZeneca, are small molecules that selectively bind to the P2X7R, preventing its activation by extracellular ATP. This blockade inhibits the influx of cations like Ca2+ and Na+ and the subsequent downstream signaling pathways. A key consequence of P2X7R antagonism is the inhibition of the NLRP3 inflammasome activation and the subsequent reduction in the maturation and release of IL-1β.[1]
Applications in Primary Cell Culture
P2X7R antagonists are instrumental in a variety of primary cell culture applications, including:
-
Inflammation and Immunology: Investigating the role of P2X7R in modulating inflammatory responses in primary immune cells such as macrophages, microglia, and lymphocytes.
-
Neurobiology: Studying the involvement of P2X7R in neuronal-glial interactions, neuroinflammation, and neuropathic pain using primary neuronal and glial cultures.
-
Oncology: Exploring the impact of P2X7R signaling on tumor cell proliferation, invasion, and apoptosis in primary cancer cell cultures derived from patient tumors.[4]
-
Drug Discovery: Screening and characterizing novel P2X7R antagonists for their therapeutic potential in various disease models.
Quantitative Data Summary
The following table summarizes the potency of representative P2X7R antagonists from AstraZeneca and other sources, which can be used as a reference for designing experiments in primary cell culture.
| Compound | Target Species | Assay Type | Potency (pIC50 / pA2) | Reference Compound(s) |
| AZ10606120 | Human, Rat | Ca2+ influx | ~8.0 (10 nM) | ATP, BzATP |
| AZ11657312 | Rat | Ethidium bromide release | 7.8 (15 nM) | ATP, BzATP |
| Human | Ethidium bromide release | 6.1 (794 nM) | ATP, BzATP | |
| A-740003 | Human, Rat | Ca2+ influx, YO-PRO-1 uptake, IL-1β release | 7.0 - 7.3 | ATP, BzATP |
| A-438079 | Human, Rat | Ca2+ influx, IL-1β release | Not specified | ATP, BzATP |
Experimental Protocols
Protocol 1: Inhibition of ATP-Induced Calcium Influx in Primary Microglia
Objective: To determine the efficacy of a P2X7R antagonist in blocking ATP-mediated intracellular calcium elevation in primary microglia.
Materials:
-
Primary microglial cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
P2X7R antagonist (e.g., AZ10606120)
-
ATP (agonist)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Antagonist Incubation: Add the P2X7R antagonist at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add ATP (final concentration of 1 mM) to the wells to stimulate the P2X7R.
-
Immediately begin kinetic reading of fluorescence intensity every 5-10 seconds for 5-10 minutes.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of the antagonist.
Protocol 2: Measurement of IL-1β Release from Primary Macrophages
Objective: To assess the inhibitory effect of a P2X7R antagonist on ATP-induced IL-1β release from primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (lipopolysaccharide)
-
P2X7R antagonist (e.g., AZ10606120)
-
ATP (agonist)
-
24-well plates
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Plate primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Priming: Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β expression.
-
Antagonist Treatment: Remove the LPS-containing medium and replace it with fresh serum-free medium. Add the P2X7R antagonist at desired concentrations and incubate for 30 minutes.
-
P2X7R Activation: Add ATP (final concentration of 5 mM) to the wells and incubate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IL-1β concentrations in the antagonist-treated groups to the ATP-only control group to determine the extent of inhibition.
Visualizations
References
- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring P2X7 Receptor Activity with the Antagonist AZ12253801: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of the P2X7 receptor and its inhibition by the antagonist AZ12253801. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain, making it a significant target for drug discovery.[1][2] this compound is a potent and selective antagonist of the P2X7 receptor, acting as a negative allosteric modulator.[3]
Introduction to P2X7 Receptor Function
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] Activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+.[4][5][6] Prolonged activation induces the formation of a large, non-selective pore capable of passing molecules up to 900 Da in size.[7][8] This pore formation is a hallmark of P2X7 receptor activity and is linked to downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[7]
This compound: A P2X7 Receptor Antagonist
This compound is a selective antagonist of the P2X7 receptor. While specific public data for this compound is limited, it belongs to a class of compounds developed by AstraZeneca that are known to act as allosteric modulators of the P2X7 receptor.[3][9] Allosteric modulators bind to a site on the receptor distinct from the ATP-binding site, altering the receptor's conformation and inhibiting its function. This mechanism offers potential advantages in terms of selectivity and safety profile.
Data Presentation: Characterization of P2X7 Receptor Antagonists
The following tables summarize typical quantitative data obtained when characterizing P2X7 receptor antagonists. These values are provided as examples to guide the user in their own data analysis.
Table 1: Potency of P2X7 Receptor Antagonists in Functional Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| A-740003 | Calcium Influx | Human 1321N1 Astrocytoma | BzATP | 40 | [1] |
| A-740003 | Calcium Influx | Rat 1321N1 Astrocytoma | BzATP | 18 | [1] |
| A-438079 | Calcium Influx | Human 1321N1 Astrocytoma | BzATP | 300 | [10] |
| A-438079 | Calcium Influx | Rat 1321N1 Astrocytoma | BzATP | 100 | [10] |
| AZ10606120 | Not Specified | Human/Rat | Not Specified | ~10 | [9] |
| JNJ-55308942 | Functional Assay | Human P2X7 | Not Specified | 10 | [9] |
| JNJ-55308942 | Functional Assay | Rat P2X7 | Not Specified | 15 | [9] |
Table 2: Binding Affinity of P2X7 Receptor Ligands
| Ligand | Receptor | Method | KD (nM) | Reference |
| ATP | Rat P2X7 | Bio-layer Interferometry | 540 ± 230 | [11] |
| Methyl blue | Rat P2X7 | Bio-layer Interferometry | 260 ± 130 (high-affinity) | [12] |
| Methyl blue | Rat P2X7 | Bio-layer Interferometry | 1500 ± 200 (low-affinity) | [12] |
| JNJ-47965567 | Human P2X7 | Not Specified | pKi 7.9 | [9] |
| JNJ-47965567 | Rat P2X7 | Not Specified | pKi 8.7 | [9] |
Experimental Protocols
Two primary methods for measuring P2X7 receptor activity and its inhibition by antagonists like this compound are dye uptake assays and intracellular calcium measurements.
Protocol 1: P2X7 Receptor-Mediated Dye Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation. Fluorescent dyes that are normally membrane-impermeant, such as YO-PRO-1 or ethidium bromide, can enter the cell through the P2X7 pore and intercalate with nucleic acids, leading to a significant increase in fluorescence.[13][14]
Materials:
-
Cells expressing P2X7 receptors (e.g., HEK293-P2X7, THP-1, or primary macrophages)
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
Fluorescent dye (e.g., YO-PRO-1 iodide or ethidium bromide)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Remove the culture medium from the wells and wash once with Assay Buffer.
-
Add the this compound dilutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include vehicle control wells.
-
-
Agonist and Dye Addition:
-
Prepare a solution of the P2X7 agonist (e.g., ATP at a final concentration of 1-5 mM or BzATP at a final concentration of 100-300 µM) and the fluorescent dye (e.g., YO-PRO-1 at a final concentration of 1-5 µM) in Assay Buffer.
-
Add this solution to the wells containing the cells and the antagonist.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., ~491/509 nm for YO-PRO-1).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of dye uptake for each well.
-
Plot the rate of dye uptake against the concentration of this compound.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This assay measures the initial ion channel activity of the P2X7 receptor, which leads to an increase in intracellular calcium concentration ([Ca2+]i).[4][5]
Materials:
-
Cells expressing P2X7 receptors
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Assay Buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
This compound
-
Fluorescence plate reader with an injection system or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) with Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium, wash the cells with Assay Buffer, and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
-
Compound Pre-incubation:
-
Add serial dilutions of this compound in Assay Buffer to the wells and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader with an injection system.
-
Record a baseline fluorescence reading.
-
Inject the P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound.
-
Determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the P2X7 Receptor Dye Uptake Assay.
Caption: Experimental Workflow for the Intracellular Calcium Mobilization Assay.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Receptor Triggers Lysosomal Leakage Through Calcium Mobilization in a Mechanism Dependent on Pannexin-1 Hemichannels [frontiersin.org]
- 5. Stimulation of P2X7 receptors elevates Ca2+ and kills retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the P2X7 ion channel by soluble and covalently bound ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor–pannexin connection to dye uptake and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 receptor activates multiple selective dye-permeation pathways in RAW 264.7 and human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZ12253801 in Patch-Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12253801 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. The P2X7 receptor is a key player in inflammatory and neurological processes, making it a significant target for drug development. Patch-clamp electrophysiology is the gold-standard technique for characterizing the activity of ion channels like the P2X7 receptor and for evaluating the efficacy of pharmacological modulators such as this compound. This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies.
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux.[1] Prolonged activation can lead to the formation of a larger, non-selective pore, a hallmark of P2X7 receptor function.[2][3] this compound is expected to inhibit these ion fluxes by binding to the P2X7 receptor.
Data Presentation: Potency of P2X7 Receptor Antagonists
| Compound | IC50 (nM) | Cell Type/Assay Condition | Reference |
| AZD9056 | ~10 | BzATP-induced currents in mouse microglia BV2 cells | [2] |
| A740003 | 600 | Whole-cell patch clamp on pdP2X7 expressed in HEK293 cells | [4] |
| A804598 | 180 | Whole-cell patch clamp on pdP2X7 expressed in HEK293 cells | [4] |
| AZ10606120 | 2300 | Whole-cell patch clamp on pdP2X7 expressed in HEK293 cells | [4] |
| GW791343 | 50000 | Whole-cell patch clamp on pdP2X7 expressed in HEK293 cells | [4] |
| JNJ-47965567 | 136 | Whole-cell patch clamp on pdP2X7 expressed in HEK293 cells | [4] |
Experimental Protocols
This section outlines a generalized whole-cell patch-clamp protocol for evaluating the inhibitory effect of this compound on P2X7 receptor-mediated currents. This protocol can be adapted for various cell types expressing endogenous or recombinant P2X7 receptors.
Cell Preparation
-
Cell Culture : Culture cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing human P2X7R, primary microglia, or macrophages) in appropriate media.
-
Plating : For patch-clamp experiments, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells for recording.
Solutions
External (Extracellular) Solution (in mM):
| Component | Concentration |
| NaCl | 147 |
| KCl | 2 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 with NaOH |
| Osmolarity | ~310 mOsm |
Internal (Pipette) Solution (in mM):
| Component | Concentration |
| KCl | 140 |
| MgCl2 | 2 |
| EGTA | 10 |
| HEPES | 10 |
| ATP (Na2 salt) | 2 |
| GTP (Na salt) | 0.3 |
| pH | 7.2 with KOH |
| Osmolarity | ~290 mOsm |
Note: The inclusion of ATP and GTP in the internal solution is to maintain the cell's basal metabolic state.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation : Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration : After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.
-
Voltage Clamp : Clamp the cell membrane potential at a holding potential of -60 mV.
-
Data Acquisition : Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Agonist Application : Apply a P2X7 receptor agonist, such as ATP or the more potent agonist BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to elicit an inward current. The concentration of the agonist should be at or near its EC50 value to allow for the detection of inhibitory effects.
-
Antagonist Application : To determine the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for a sufficient period (e.g., 2-5 minutes) before co-applying the agonist.
-
Data Analysis : Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound. Construct a concentration-response curve and calculate the IC50 value for this compound.
Signaling Pathways and Experimental Workflow
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. The initial influx of Ca2+ and Na+ and efflux of K+ leads to membrane depolarization and the activation of various downstream effectors.
Caption: P2X7 receptor signaling cascade initiated by ATP binding.
Experimental Workflow for Patch-Clamp Analysis
The following diagram illustrates the logical flow of a patch-clamp experiment designed to assess the inhibitory activity of this compound on P2X7 receptors.
Caption: Workflow for assessing this compound's effect on P2X7R.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers utilizing patch-clamp electrophysiology to investigate the effects of this compound on P2X7 receptor function. While specific electrophysiological data for this compound is not currently available, the generalized protocol and the comparative data for other P2X7 antagonists serve as a robust starting point for experimental design and data interpretation. Careful optimization of the protocol for the specific cell system and recording conditions is recommended to ensure high-quality, reproducible results. The use of patch-clamp techniques will be crucial in elucidating the precise mechanism of action and potency of this compound, thereby advancing its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating AZ12253801: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of AZ12253801, a potent and selective P2X7 receptor antagonist. This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO. It is also reported to be soluble in ethanol.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like this compound. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to maintain compound solubility and minimize solvent effects on your experimental system.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer of choice. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.
-
Sonication: Gentle sonication of the final diluted solution can help to redissolve small amounts of precipitate.
-
Warming: Briefly warming the solution to 37°C may aid in dissolution, but be mindful of the potential for temperature-related degradation with prolonged heating.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions in DMSO into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions should be stable for several months.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is recommended to prepare fresh working solutions in cell culture media for each experiment. If long-term incubation is required, it is advisable to conduct a preliminary stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency in cellular assays. | 1. Precipitation of this compound in the assay medium. 2. Degradation of the compound in the working solution. 3. Binding to plasticware. | 1. Visually inspect for precipitation. Lower the final concentration of this compound or increase the final DMSO concentration (while staying within cellular tolerance). 2. Prepare fresh working solutions immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions. 3. Consider using low-adhesion microplates or pre-coating plates with a blocking agent like bovine serum albumin (BSA). |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | Ensure you are using a recommended solvent like DMSO. Vortex or sonicate briefly to aid dissolution. |
| Variability between experiments. | Inconsistent preparation of stock or working solutions. | Standardize your solution preparation protocol. Ensure the stock solution is completely dissolved before making dilutions. Use calibrated pipettes for accurate transfers. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the user from the supplier's datasheet), weigh out the corresponding mass of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile, light-protected vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to assist dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
P2X7 Receptor Antagonist Activity Assay (Calcium Influx)
This protocol provides a general workflow for assessing the antagonist activity of this compound by measuring its ability to inhibit ATP-induced calcium influx in a P2X7-expressing cell line.
Technical Support Center: AZ12253801 Off-Target Effects in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZ12253801. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known major off-targets?
This compound is an ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its primary known off-targets are the highly homologous Insulin Receptor (IR) and the Epidermal Growth Factor Receptor (EGFR).
Q2: I am observing effects in my cellular assay at a higher concentration of this compound than expected for IGF-1R inhibition. What could be the cause?
This could be due to the engagement of off-target kinases. This compound is approximately 10-fold more selective for IGF-1R over the Insulin Receptor (IR). Therefore, at higher concentrations, you are likely to inhibit IR signaling. Additionally, inhibition of EGFR-driven proliferation has been observed at higher concentrations.
Q3: How can I experimentally differentiate between the on-target effects on IGF-1R and the off-target effects on the Insulin Receptor (IR)?
Distinguishing between IGF-1R and IR signaling can be challenging due to their high homology. Here are a few strategies:
-
Use of specific ligands: Stimulate your cells with IGF-1 to specifically activate IGF-1R or with insulin to primarily activate IR. Observe the inhibitory effect of this compound under each condition.
-
Knockdown or knockout cell lines: Utilize cell lines where either IGF-1R or IR has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). This will allow you to isolate the effects of this compound on the remaining receptor.
-
Phospho-specific antibodies: Use western blotting with antibodies specific for the phosphorylated forms of IGF-1R/IR to assess the direct inhibition of receptor activation. Note that many antibodies recognize both p-IGF-1R and p-IR.
Q4: My cells are showing resistance to this compound treatment, even though they express high levels of IGF-1R. What are the potential off-target related mechanisms?
Resistance to IGF-1R inhibitors can be complex and may involve off-target effects and compensatory signaling. One possibility is the activation of alternative signaling pathways. For instance, inhibition of IGF-1R might lead to a compensatory upregulation or activation of EGFR signaling, which could overcome the effects of IGF-1R blockade. It is also important to consider the formation of IGF-1R/IR hybrid receptors, which can be less sensitive to certain inhibitors.
Q5: What is the recommended approach to confirm that an observed phenotype is due to an off-target effect of this compound?
To validate a suspected off-target effect, consider the following approaches:
-
Use a structurally unrelated inhibitor: Treat your cells with another IGF-1R inhibitor that has a different chemical scaffold and off-target profile. If the phenotype persists, it is more likely to be an on-target effect. If the phenotype is not replicated, it may be an off-target effect specific to this compound.
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Rescue experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase (e.g., EGFR), try to rescue the phenotype by activating the downstream pathway of that kinase.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm the direct binding of this compound to a suspected off-target protein in a cellular context.
Data Presentation
Kinase Selectivity Profile of this compound
| Target | IC50 (nmol/L) | Notes |
| IGF-1R | 17[1] | Primary target |
| Insulin Receptor (IR) | ~170 | Approximately 10-fold less potent than against IGF-1R. |
| EGFR | 440[1] | Inhibition of EGFR-driven proliferation. |
Experimental Protocols
Protocol: Assessing Off-Target Effects on EGFR Signaling
This protocol provides a basic framework to investigate the off-target effects of this compound on EGFR signaling in a cancer cell line that expresses both IGF-1R and EGFR.
1. Cell Culture and Treatment:
- Plate your cancer cell line of choice at a suitable density in a 96-well plate.
- Allow cells to adhere overnight.
- Starve the cells in serum-free media for 4-6 hours.
- Pre-treat the cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
2. Ligand Stimulation:
- Stimulate the cells with a known concentration of EGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
3. Cell Lysis and Protein Quantification:
- Wash the cells with cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
4. Western Blot Analysis:
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against:
- p-EGFR (e.g., Tyr1068)
- Total EGFR
- p-Akt (Ser473)
- Total Akt
- p-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- A loading control (e.g., GAPDH or β-actin).
- Incubate with appropriate HRP-conjugated secondary antibodies.
- Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
- Compare the inhibition of EGF-stimulated phosphorylation at different concentrations of this compound.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways of IGF-1R and its crosstalk with the Insulin Receptor and EGFR pathways, highlighting the points of inhibition by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow Diagram
This diagram outlines the workflow for investigating the off-target effects of this compound.
References
Technical Support Center: AZ12253801 Cytotoxicity Assessment
Notice: Information regarding the specific compound "AZ12253801" is not publicly available in the searched scientific literature and databases. Therefore, the following technical support center content is a template based on common cytotoxicity assessment workflows and principles for a generic anti-cancer compound. Researchers should substitute the placeholder data and pathways with their own experimental findings for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening to determine the optimal dose-response window. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound on the chosen cell line.
Q2: Which cell viability assay is most suitable for assessing the cytotoxic effects of this compound?
A2: The choice of assay depends on the suspected mechanism of action of this compound.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These are suitable for assessing general cell health and metabolic activity.[1][2][3] They are often used for initial high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays are useful if this compound is suspected to cause necrotic cell death by damaging the cell membrane.[1]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If this compound is hypothesized to induce programmed cell death, these assays are more specific.
It is often recommended to use at least two different viability assays to confirm the results and rule out assay-specific artifacts.[4]
Q3: How can I troubleshoot high variability in my cell viability assay results with this compound?
A3: High variability can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations.
-
Compound Solubility: Verify that this compound is fully dissolved in the culture medium at the tested concentrations. Precipitation of the compound can lead to inconsistent effects.
-
Incubation Time: Optimize the incubation time with this compound. Too short an incubation may not be sufficient to observe a cytotoxic effect, while a very long incubation might lead to secondary effects.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media concentration. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile PBS to minimize this effect.
Troubleshooting Guides
Problem: Unexpectedly low or no cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of this compound. Confirm its biological activity in a positive control cell line, if known. |
| Incorrect Concentration | Re-calculate and verify the dilutions of this compound. Perform a wider concentration range screen. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Test the compound on a panel of different cell lines. |
| Assay Interference | This compound might interfere with the assay chemistry. For example, it could have inherent colorimetric or fluorescent properties. Run a cell-free control with the compound and assay reagents to check for interference. |
Problem: High background signal in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red in culture media can interfere with some colorimetric assays. Use phenol red-free media if this is the case. Serum components can also sometimes interact with assay reagents. |
| Contamination | Check for microbial contamination in the cell culture, as this can affect metabolic assays. |
| Reagent Issues | Ensure assay reagents are properly stored and have not expired. Prepare fresh reagents as needed. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 3.5 |
| U87 MG | Glioblastoma | 25.1 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Below are example diagrams representing potential workflows and signaling pathways that could be affected by an anti-cancer compound. These should be adapted based on actual experimental results for this compound.
Caption: A generalized workflow for cytotoxicity assessment.
Caption: Potential apoptosis signaling pathways affected by this compound.
References
How to prevent az12253801 degradation in solution
This technical support center provides guidance on the proper handling and storage of the hypothetical small molecule inhibitor, AZ12253801, to prevent its degradation in solution. The following information is based on general best practices for research compounds of this nature, as specific stability data for this compound is not publicly available.
Troubleshooting Guide
Question: I am seeing a decrease in the activity of my this compound solution over a short period. What could be the cause?
Answer: A decrease in the activity of this compound can often be attributed to its degradation in solution. Several factors can contribute to this, including the choice of solvent, the pH of the solution, storage temperature, and exposure to light. It is crucial to evaluate your current experimental setup against the recommended handling and storage protocols.
Question: My this compound solution has changed color. Is it still usable?
Answer: A change in the color of your this compound solution is a visual indicator of potential chemical degradation or contamination. It is strongly recommended not to use a solution that has changed in appearance. Preparing a fresh stock solution from a solid compound is the safest approach to ensure the reliability of your experimental results.
Question: I suspect my this compound is degrading. How can I confirm this?
Answer: To confirm the degradation of this compound, you can perform a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC). This will allow you to separate and quantify the parent compound and its potential degradation products. Comparing a freshly prepared solution to an aged or suspect solution will provide a clear indication of any degradation.
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving this compound?
For long-term storage, it is recommended to dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM. For aqueous experimental buffers, it is advisable to prepare working solutions fresh daily and to minimize the time the compound spends in the aqueous environment.
What are the optimal storage conditions for this compound solutions?
Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
How does pH affect the stability of this compound?
The stability of small molecule inhibitors can be highly pH-dependent. For this compound, it is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) to minimize hydrolysis.
Is this compound sensitive to light?
Yes, many small molecule compounds are light-sensitive. To prevent photodegradation, it is recommended to store this compound solutions in amber vials or tubes wrapped in foil. Experimental procedures should also be conducted with minimal exposure to direct light.
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound under various conditions. This data is for illustrative purposes to guide best practices.
| Condition | Solvent | Temperature | Duration | Degradation (%) |
| 1 | Anhydrous DMSO | -20°C | 6 months | < 1% |
| 2 | Anhydrous DMSO | 4°C | 1 week | ~5% |
| 3 | Anhydrous DMSO | Room Temp | 24 hours | ~10% |
| 4 | PBS (pH 7.4) | 37°C | 8 hours | > 20% |
| 5 | PBS (pH 7.4) | Room Temp | 24 hours | ~15% |
| 6 | PBS (pH 5.0) | Room Temp | 24 hours | > 30% |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh working solutions by diluting the stock solution into the desired experimental buffer (e.g., PBS) to a final concentration of 100 µM.
2. Incubation:
-
Aliquot the working solution into separate vials for each time point and condition to be tested (e.g., 0h, 2h, 4h, 8h, 24h at 37°C).
-
Store the vials under the specified conditions.
3. Sample Analysis by HPLC:
-
At each time point, take a sample and immediately analyze it by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 column.
-
Detection: UV spectrophotometer at the absorbance maximum of this compound.
4. Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of remaining this compound relative to the 0h time point to determine the extent of degradation.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Workflow for assessing the stability of this compound using HPLC.
Caption: A decision tree to troubleshoot potential this compound degradation.
Technical Support Center: Improving the In Vivo Efficacy of P2X7 Antagonists
Disclaimer: The compound "az12253801" could not be identified in publicly available scientific literature. It is presumed to be an internal compound identifier or a typographical error. This guide focuses on improving the in vivo efficacy of P2X7 receptor antagonists, using the well-characterized, structurally similar compound AZ11645373 as a primary example, along with other notable P2X7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P2X7 receptor antagonists like AZ11645373?
A1: P2X7 receptors are ATP-gated ion channels primarily expressed on immune cells.[1][2] Their activation by high concentrations of extracellular ATP, often present in inflammatory environments, triggers downstream signaling cascades.[1][3] P2X7 antagonists, such as AZ11645373, are allosteric modulators that bind to a site distinct from the ATP-binding pocket. This binding event prevents the channel from opening, thereby inhibiting ion influx (Ca²⁺, Na⁺) and K⁺ efflux, and blocking subsequent inflammatory responses like NLRP3 inflammasome activation and IL-1β release.[1][2]
Q2: I am observing lower than expected efficacy of my P2X7 antagonist in a rodent model. What could be the issue?
A2: A significant factor to consider is the species-specific potency of many P2X7 antagonists. For instance, AZ11645373 is highly potent against the human P2X7 receptor but is over 500-fold less effective at inhibiting the rat P2X7 receptor.[4][5] This is due to amino acid differences in the allosteric binding site between species.[6] It is crucial to verify the potency of your specific antagonist against the P2X7 receptor of the animal model you are using. The (R)-enantiomer of AZ11645373 has been shown to be more potent than the (S)-enantiomer in both human and mouse models.[6][7]
Q3: What are some common challenges in achieving therapeutic efficacy with P2X7 antagonists in vivo?
A3: Despite promising preclinical data, no P2X7 antagonist has been approved for clinical use.[8] Common hurdles include poor oral bioavailability, short half-life, and inadequate penetration of the blood-brain barrier for CNS indications.[9] For example, the P2X7 antagonist A-438079 has a short half-life of one hour and low bioavailability after intraperitoneal administration.[9] Overcoming these pharmacokinetic challenges is a key focus of ongoing drug development efforts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo potency despite high in vitro activity | Species-specific differences in P2X7 receptor binding. | - Confirm the IC50 of your antagonist on the target species' P2X7 receptor. - Consider using a humanized mouse model. - Select an antagonist known to have high potency in your chosen animal model (see Table 1). |
| Poor compound exposure at the target site | Suboptimal formulation, leading to poor solubility or rapid metabolism. | - Optimize the drug delivery vehicle. Use of salt forms or lipid-based delivery systems can improve solubility and bioavailability.[10][11] - Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration. |
| Lack of efficacy in a neuroinflammation model | Insufficient blood-brain barrier (BBB) penetration. | - Select a P2X7 antagonist with demonstrated CNS penetration.[12] - Consider alternative administration routes, such as intracerebroventricular injection, to bypass the BBB in preclinical studies. |
| Variability in experimental results | Inconsistent activation of the P2X7 receptor in the disease model. | - Ensure that the disease model consistently produces high levels of extracellular ATP to activate the P2X7 receptor.[13] - Measure downstream markers of P2X7 activation (e.g., IL-1β levels) to confirm target engagement. |
Quantitative Data Summary
Table 1: Potency of Selected P2X7 Receptor Antagonists
| Compound | Species | Assay Type | IC50 / KB | Reference(s) |
| AZ11645373 | Human | IL-1β release | 90 nM | [4] |
| Human | Ca²⁺ influx | 5-20 nM | [4][5] | |
| Rat | Membrane current | >10 µM (>50% inhibition) | [4][5] | |
| (R)-AZ11645373 | Human | Ca²⁺ influx | 32.9 nM | [6][7] |
| Mouse | Ca²⁺ influx | 4940 nM | [6] | |
| (S)-AZ11645373 | Human | Ca²⁺ influx | 1340 nM | [6] |
| Mouse | Ca²⁺ influx | Ineffective | [6] | |
| A-740003 | Human | Ca²⁺ influx | 40 nM | [14] |
| Rat | Ca²⁺ influx | 18 nM | [14] | |
| CE-224,535 | Human | IL-1β release | Potent (specific IC50 not provided) | [12] |
Experimental Protocols
General Protocol for Evaluating P2X7 Antagonist Efficacy in a Mouse Model of Inflammation
This protocol provides a general framework. Specific details such as the inflammation model, dosing, and endpoints should be optimized for the particular research question.
-
Animal Model: Select a suitable mouse model of inflammation (e.g., lipopolysaccharide-induced systemic inflammation, collagen-induced arthritis).
-
Compound Formulation:
-
Based on the antagonist's physicochemical properties, prepare a suitable formulation for in vivo administration (e.g., dissolved in DMSO and then diluted in saline or corn oil). The use of salt forms can improve aqueous solubility.[11]
-
-
Dosing and Administration:
-
Administer the P2X7 antagonist via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Dose ranging studies should be performed to determine the optimal therapeutic dose.
-
Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).
-
-
Induction of Inflammation:
-
Induce inflammation according to the established model protocol.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-inflammation induction, collect blood and/or target tissues.
-
Measure markers of P2X7 activation and inflammation, such as:
-
Plasma or tissue levels of IL-1β, TNF-α, and other relevant cytokines using ELISA.
-
Assessment of immune cell infiltration in tissues via histology or flow cytometry.
-
-
-
Data Analysis:
-
Compare the levels of inflammatory markers between the vehicle-treated, antagonist-treated, and positive control groups using appropriate statistical methods.
-
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade and point of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing P2X7 antagonist efficacy in vivo.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 9. Frontiers | P2X7 Receptor Antagonism as a Potential Therapy in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 10. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ12253801
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ12253801, a P2X7 receptor antagonist. The information is tailored for scientists and drug development professionals to help ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[1][2][3][4] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective pore, leading to downstream inflammatory signaling. This compound blocks this activation, thereby inhibiting these inflammatory pathways.
Q2: In what solvents should I dissolve this compound?
As a benzamide derivative, this compound is expected to have limited solubility in aqueous solutions but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5][6] For use in aqueous-based biological assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your experimental buffer.[4][7][8]
Q3: What is the recommended final concentration of DMSO in my assay?
It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: What are some common biological buffers used in assays involving P2X7 receptor antagonists?
HEPES-based buffers are commonly used in in vitro assays for P2X7 receptor antagonists.[1] For example, a modified Ringer's buffer containing HEPES has been used for calcium influx assays.[1] Tris-HCl buffers have also been reported in radioligand binding studies.[9] The choice of buffer will depend on the specific requirements of your experimental system.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the buffer after adding this compound.
-
Inconsistent or lower-than-expected compound activity.
Potential Causes and Solutions:
-
Low Aqueous Solubility: Benzamide derivatives often have poor solubility in water.[5]
-
Solution: Ensure your stock solution in DMSO is fully dissolved before diluting into the aqueous buffer. When diluting, add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Buffer Composition: Certain buffer components can interact with the compound and reduce its solubility.
-
Solution: Test the solubility of this compound in a few different common biological buffers (e.g., PBS, HEPES, Tris-HCl) to find the most compatible one for your experiment. Refer to the experimental protocol below for a detailed method to assess solubility.
-
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of inhibition of P2X7 receptor activity.
-
High variability between replicate experiments.
Potential Causes and Solutions:
-
Compound Degradation: this compound may be unstable in certain buffer conditions or over time.
-
Solution: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.
-
-
Interaction with Buffer Components: Some buffers can covalently interact with small molecules, leading to their inactivation.[10][11] For instance, Tris and phosphate buffers have been shown to react with certain compounds.[10]
-
Solution: If you suspect buffer interaction, try switching to a different buffer system. Buffers like HEPES or PIPES have been noted for having low potential for interaction.
-
-
Incorrect pH of the Buffer: The activity of a compound can be pH-dependent.
-
Solution: Ensure your buffer is prepared correctly and the pH is verified before use. The optimal pH for P2X7 receptor assays is typically in the physiological range (pH 7.2-7.4).
-
Data Summary
The following table summarizes general solubility information for benzamides and typical buffer systems used for P2X7 receptor antagonist assays. Note that specific quantitative data for this compound is not publicly available, and therefore, experimental determination is recommended.
| Parameter | General Information |
| Solubility | Organic Solvents: Soluble in DMSO and ethanol.[5][6] Aqueous Buffers: Limited solubility. A common method is to first dissolve in DMSO and then dilute into the aqueous buffer of choice.[4][7][8] |
| Typical Buffer Systems | HEPES-based buffers: Modified Ringer's buffer (containing NaCl, HEPES, Glucose, MgCl₂, CaCl₂, KCl, and BSA at pH 7.4).[1] Tris-based buffers: Tris-HCl buffer (e.g., 50 mM, pH 7.4).[9] |
| Working Concentrations | The effective concentration will be assay-dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility and Compatibility in a Selected Buffer
This protocol provides a method to determine the solubility and compatibility of this compound in your chosen experimental buffer.
Materials:
-
This compound
-
100% DMSO
-
Your chosen experimental buffer (e.g., PBS, HEPES-buffered saline)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your chosen buffer. For example, to test a final concentration of 10 µM, you would dilute the 10 mM stock 1:1000. It is recommended to test a range of concentrations relevant to your planned experiment.
-
Incubation: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a period relevant to your assay duration (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
Spectrophotometric Analysis (Optional): To quantify solubility, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance at a wavelength where this compound absorbs (this may need to be determined empirically if not known). A decrease in absorbance compared to a freshly prepared, non-centrifuged sample indicates precipitation.
Visualizations
References
- 1. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous solubilities of five N-(diethylaminothiocarbonyl)benzimido derivatives at T = 298.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: AZ12253801 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist AZ12253801 and its analogs with other widely studied P2X7 antagonists. The data presented is compiled from various preclinical studies to aid researchers in selecting the appropriate tool compound for their in vitro and in vivo investigations into P2X7-mediated signaling in inflammation, pain, and other pathophysiological processes.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress and injury, triggers a cascade of downstream signaling events. These include cation influx, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.
Caption: Simplified P2X7 receptor signaling pathway.
Comparative Performance of P2X7 Antagonists
The following tables summarize the in vitro potency, selectivity, and available pharmacokinetic data for AZ11645373 (a close analog of this compound) and other commonly used P2X7 antagonists.
In Vitro Potency
| Compound | Species | Assay | IC50 / pIC50 / pKi | Reference |
| AZ11645373 | Human | Ca²⁺ influx | pIC50 ~ 8.0 | [1][2] |
| Human | YO-PRO-1 uptake | pIC50 ~ 8.0 | [1] | |
| Human | IL-1β release (THP-1) | IC50 = 90 nM | [2] | |
| Rat | Membrane current | >500-fold less potent than human | [1][2] | |
| A-740003 | Human | Ca²⁺ influx | IC50 = 40 nM | [3][4][5] |
| Rat | Ca²⁺ influx | IC50 = 18 nM | [3][5] | |
| Human | IL-1β release (THP-1) | IC50 = 156 nM | [6] | |
| Human | YO-PRO-1 uptake | pIC50 = 7.0-7.3 | [5] | |
| A-438079 | Human | Ca²⁺ influx | IC50 = 100-130 nM | [4][7] |
| Rat | Ca²⁺ influx | IC50 = 321 nM | [8][9] | |
| Human | IL-1β release (THP-1) | pIC50 = 6.7 | [7] | |
| KN-62 | Human | Ca²⁺ influx | pIC50 ~ 6.7 | [3] |
| Rat | Ca²⁺ influx | Inactive | [3] | |
| Brilliant Blue G | Human | Ca²⁺ influx | pIC50 = 5.1 | [3] |
| Rat | Ca²⁺ influx | 30-50 fold more potent than human | [3] |
Selectivity Profile
| Compound | Selectivity Information | Reference |
| AZ11645373 | Highly selective for human P2X7 over rat P2X7 (>500-fold). No significant activity at human P2X1, P2X2, P2X3, P2X4, P2X5, or P2Y receptors at concentrations up to 10-20 μM. | [1] |
| A-740003 | Highly selective for P2X7 over other P2X and P2Y receptors. | [3][4] |
| A-438079 | Highly selective for P2X7 over other P2X receptors (P2X2, P2X3, P2X4) at concentrations up to 100 μM. | [7] |
Pharmacokinetic Parameters (Rat)
| Compound | Oral Bioavailability (F) | Plasma Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Reference |
| AZ11645373 | Data not readily available in cited literature. | Data not readily available. | Data not readily available. | Data not readily available. | |
| A-740003 | ~20% | 3.7 L/h/kg | 21 L/kg | 4.0 h (i.v.) | [3] |
| A-438079 | ~19% (i.p.) | Data not readily available. | Data not readily available. | ~1.0 h | [1] |
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize P2X7 receptor antagonists.
YO-PRO-1 Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 activation, which is permeable to the fluorescent dye YO-PRO-1.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are seeded in 96-well black, clear-bottom plates and cultured to confluence.
-
Compound Incubation: The culture medium is replaced with a saline solution, and cells are pre-incubated with the test antagonist at various concentrations for 15-30 minutes at 37°C.
-
Dye Loading: A solution containing YO-PRO-1 dye is added to the wells.
-
Agonist Stimulation: The P2X7 receptor is activated by adding a high concentration of a P2X7 agonist, typically 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Fluorescence Measurement: The influx of YO-PRO-1 into the cells is monitored over time by measuring the increase in fluorescence using a plate reader.
-
Data Analysis: The rate of YO-PRO-1 uptake is calculated, and IC50 values for the antagonists are determined by plotting the inhibition of dye uptake against the antagonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the initial ion channel opening of the P2X7 receptor, leading to an influx of extracellular calcium.
Protocol:
-
Cell Culture: Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or the human monocytic cell line THP-1) are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with the test antagonist at various concentrations for 15-30 minutes.
-
Agonist Stimulation: The baseline fluorescence is recorded before the addition of a P2X7 agonist (e.g., ATP or BzATP).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response is measured, and IC50 values are calculated by determining the concentration of antagonist required to inhibit 50% of the maximal agonist-induced calcium response.
IL-1β Release Assay
This assay quantifies the functional downstream consequence of P2X7 activation in immune cells, the processing and release of the pro-inflammatory cytokine IL-1β.
Protocol:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: The differentiated cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: The cells are then pre-incubated with the P2X7 antagonist at various concentrations for 30-60 minutes.
-
Agonist Stimulation: P2X7 receptors are activated with ATP or BzATP for a defined period (e.g., 30-60 minutes) to induce NLRP3 inflammasome activation and IL-1β release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibition of IL-1β release by the antagonist is calculated, and IC50 values are determined.
Experimental Workflow
The following diagram illustrates a typical in vitro screening cascade for the identification and characterization of novel P2X7 receptor antagonists.
Caption: In vitro screening workflow for P2X7 antagonists.
References
- 1. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating P2X7 Receptor Knockdown: A Comparative Guide to Western Blot Analysis and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, rigorous validation of target protein knockdown is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Western blot analysis and pharmacological inhibition for the validation of P2X7 purinergic receptor (P2X7R) knockdown, offering detailed protocols and supporting data to aid in experimental design and interpretation.
The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation, immune responses, and neurodegenerative diseases.[1] Consequently, understanding the effects of its downregulation through techniques like RNA interference is of paramount interest. This guide will focus on validating P2X7R knockdown using Western blotting to confirm protein level reduction and pharmacological inhibition with a P2X7R antagonist to verify functional consequences. While the specific antagonist AZ12253801 was initially queried, this guide will focus on well-characterized P2X7R antagonists such as AZ11645373, A-740003, and JNJ-47965567 due to the limited public information on this compound.
Comparative Analysis of Validation Methods
Western blotting provides a direct measure of the target protein's abundance, offering a clear quantitative assessment of knockdown efficiency. In contrast, pharmacological inhibition assesses the functional consequences of the knockdown by determining the cellular response to a specific antagonist. The combination of these two methods provides a robust validation of P2X7R knockdown.
| Parameter | Western Blot Analysis | Pharmacological Inhibition (using P2X7R Antagonists) | Alternative Functional Assays |
| Principle | Immunodetection of P2X7R protein separated by size. | Measurement of the inhibition of P2X7R-mediated downstream signaling. | Quantification of P2X7R-mediated cellular events. |
| Primary Readout | Band intensity corresponding to P2X7R protein levels. | Reduction in ATP-induced cellular responses (e.g., calcium influx, cytokine release). | Measurement of dye uptake (e.g., YO-PRO-1) or IL-1β secretion. |
| Key Advantages | - Direct quantification of protein knockdown.- High specificity for the target protein. | - Confirms functional consequence of knockdown.- Provides insights into the signaling pathway. | - Directly measures P2X7R channel activity.- Highly sensitive to changes in receptor function. |
| Limitations | - Does not provide information on protein function.- Can be influenced by antibody specificity. | - Can be affected by off-target effects of the antagonist.- Requires a functional downstream assay. | - Can be influenced by factors other than P2X7R activity.- May require specialized equipment. |
| Typical Knockdown Efficiency | 70-90% reduction in protein expression.[2] | Significant reduction in agonist-induced response. | Marked decrease in dye uptake or cytokine release.[3] |
Experimental Protocols
Western Blot Protocol for P2X7R Detection
This protocol outlines the key steps for performing a Western blot to validate P2X7R knockdown.
-
Sample Preparation:
-
Lyse cells (e.g., control and shRNA-transduced cells) in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Separate protein samples on a 10% SDS-PAGE gel.[4]
-
Include a pre-stained protein ladder to monitor migration.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against P2X7R (e.g., rabbit anti-P2X7R, 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Pharmacological Inhibition using a P2X7R Antagonist
This protocol describes a functional assay to validate P2X7R knockdown by measuring the inhibition of ATP-induced calcium influx.
-
Cell Preparation:
-
Plate control and P2X7R knockdown cells in a 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Treatment:
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP).
-
-
Data Acquisition:
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Analysis:
-
Compare the agonist-induced calcium response in control and knockdown cells, with and without the antagonist. A significant reduction in the calcium response in knockdown cells, which is not further reduced by the antagonist, confirms functional P2X7R downregulation.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the Western blot workflow and the P2X7R signaling pathway.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the Presence and Sensitivity of the P2X7 Receptor in Different Compartments of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Detection and Functional Evaluation of the P2X7 Receptor in hiPSC Derived Neurons and Microglia-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory, neurological, and proliferative disorders. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, making the development of potent and selective inhibitors a key focus of drug discovery. This guide provides a comparative overview of various P2X7 inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values, and details the experimental methodologies used to determine these potencies.
P2X7 Inhibitor Potency: A Comparative Analysis
The following table summarizes the IC50 values for a selection of P2X7 receptor antagonists. These values, representing the concentration of an inhibitor required to reduce the P2X7 receptor's response by 50%, are crucial for comparing the potency of different compounds. The data is compiled from various studies and highlights the diversity of chemical scaffolds and their corresponding inhibitory activities against human and rat P2X7 receptors.
| Inhibitor | Human P2X7 IC50 | Rat P2X7 IC50 | Notes |
| A-438079 | ~100 nM | ~100 nM | A potent and selective antagonist. |
| A-740003 | 40 nM[1] | 18 nM[1] | Highly potent and selective competitive antagonist.[1] |
| A-804598 | 11 nM[2] | 10 nM[2] | A potent and selective P2X7 receptor antagonist.[2] |
| AZ10606120 | ~10 nM[1] | ~10 nM[1] | A selective and high-affinity antagonist.[1] |
| AZ11645373 | 5-20 nM | >10 µM | Demonstrates high selectivity for the human receptor. |
| Brilliant Blue G (BBG) | 1.3-2.6 µM[3] | ~200 nM | A non-competitive antagonist with species-dependent potency. |
| JNJ-47965567 | pKi = 7.9 | pKi = 8.7 | A centrally permeable and high-affinity antagonist. |
| KN-62 | ~15 nM[1] | No significant activity | A non-competitive antagonist that also inhibits CaMK-II.[1][4] |
| Oxidized ATP (oATP) | 173-285 µM[3] | - | An irreversible antagonist.[3] |
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is paramount for the preclinical evaluation of P2X7 inhibitors. The following are detailed protocols for two common assays used in the field.
YO-PRO-1 Uptake Assay
This assay is a widely used method to assess P2X7 receptor activation and its inhibition. Activation of the P2X7 receptor leads to the formation of a large pore in the cell membrane, allowing the passage of molecules up to 900 Da, including the fluorescent dye YO-PRO-1. The influx of YO-PRO-1 and its subsequent binding to intracellular nucleic acids results in a significant increase in fluorescence, which can be quantified to measure receptor activity.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay Buffer (e.g., phosphate-buffered saline without Ca²⁺ and Mg²⁺)
-
YO-PRO-1 iodide solution
-
ATP solution (agonist)
-
P2X7 inhibitor compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.[5][6]
-
Compound Incubation: On the day of the assay, remove the growth medium and wash the cells with Assay Buffer. Add the P2X7 inhibitor at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.[7]
-
Dye Loading: Prepare a staining solution containing YO-PRO-1 in Assay Buffer. Add this solution to each well.[5][6]
-
Agonist Stimulation and Measurement: Add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control. Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 491/509 nm) using a microplate reader. Kinetic readings are typically taken every minute for 10-15 minutes.[5]
-
Data Analysis: The initial rate of YO-PRO-1 uptake is calculated from the linear phase of the fluorescence increase. Plot the rate of uptake against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
Calcium Imaging Assay using Fura-2 AM
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following P2X7 receptor activation. The influx of Ca²⁺ upon receptor opening is a primary signaling event. Fura-2 AM is a ratiometric fluorescent indicator that changes its excitation wavelength upon binding to calcium, allowing for a quantitative measurement of [Ca²⁺]i.
Materials:
-
Cells expressing P2X7 receptors (e.g., primary immune cells or transfected cell lines)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fura-2 AM
-
Pluronic F-127
-
ATP solution (agonist)
-
P2X7 inhibitor compounds
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Cell Seeding: Plate cells on glass coverslips or in clear-bottom microplates suitable for fluorescence imaging.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Inhibitor Incubation: Add the P2X7 inhibitors at various concentrations and incubate for the desired period.
-
Baseline Measurement: Acquire baseline fluorescence images by alternately exciting at ~340 nm and ~380 nm and measuring the emission at ~510 nm.
-
Agonist Stimulation: Add ATP to stimulate the P2X7 receptors and continue to acquire fluorescence images.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each time point. The change in this ratio is proportional to the change in [Ca²⁺]i. The peak response in the presence of the inhibitor is compared to the control response to calculate the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade with diverse cellular outcomes. The following diagram illustrates the key components and pathways involved.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow for P2X7 Inhibitor Screening
The process of identifying and characterizing P2X7 inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.
Caption: Workflow for P2X7 inhibitor discovery.
References
- 1. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
AZ12253801: A Potent and Selective Antagonist of the Human P2X7 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the specificity of AZ12253801 against other P2X receptors, supported by experimental data and detailed methodologies.
This compound, and its closely related analog AZ11645373, have emerged as highly potent and selective antagonists of the human P2X7 receptor, a key player in inflammatory processes. This guide outlines the remarkable specificity of this compound, presenting quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.
Specificity Profile of AZ11645373 Against P2X Receptor Subtypes
Experimental data demonstrates that AZ11645373 exhibits a high degree of selectivity for the human P2X7 receptor, with minimal to no activity at other P2X receptor subtypes at concentrations up to 10 µM.[1][2] This makes it an invaluable tool for isolating and studying the specific roles of the P2X7 receptor in various physiological and pathological processes.
| Receptor Subtype | Species | Activity (up to 10 µM) | IC50 / K_B (nM) |
| P2X1 | Human | No agonist or antagonist action | > 10,000 |
| P2X2 | Rat | No agonist or antagonist action | > 10,000 |
| P2X3 | Human | No agonist or antagonist action | > 10,000 |
| P2X2/3 | Rat | No agonist or antagonist action | > 10,000 |
| P2X4 | Human | No agonist or antagonist action | > 10,000 |
| P2X5 | Human | No agonist or antagonist action | > 10,000 |
| P2X7 | Human | Antagonist | 5 - 20 (K_B); 90 (IC50, IL-1β release) [1][2][3] |
| P2X7 | Rat | Weak antagonist | > 5,000 (>500-fold less effective than at human P2X7)[1][2] |
Note: The data presented is for AZ11645373, a well-characterized and selective P2X7 antagonist from the same chemical series as this compound.
Experimental Protocols
The specificity of AZ11645373 was determined using a variety of robust experimental assays. Below are the detailed methodologies for the key experiments cited.
Membrane Current Measurements
-
Objective: To assess the agonist or antagonist effect of AZ11645373 on P2X receptor-mediated membrane currents.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing individual human or rat P2X receptor subtypes (P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5, and P2X7).
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on the transfected HEK cells.
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
The respective P2X receptor agonist (e.g., ATP or α,β-methylene ATP) was applied to elicit an inward current.
-
To test for antagonist activity, cells were pre-incubated with varying concentrations of AZ11645373 (up to 10 µM) before the co-application of the agonist.[1][2]
-
To test for agonist activity, AZ11645373 was applied in the absence of any other agonist.
-
Changes in membrane current were recorded and analyzed.
-
Calcium Influx Assay
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]) following P2X receptor activation.
-
Cell Line: HEK cells expressing the human P2X7 receptor.
-
Methodology:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence was measured.
-
Cells were pre-incubated with AZ11645373 at various concentrations.
-
The P2X7 receptor agonist, benzoylbenzoyl-ATP (BzATP), was added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the influx of extracellular calcium, was monitored using a fluorescence plate reader.[4]
-
IC50 values were calculated from the concentration-response curves.
-
Dye Uptake Assay (YO-PRO-1)
-
Objective: To assess the formation of the large pore associated with prolonged P2X7 receptor activation.
-
Cell Line: HEK cells expressing the human P2X7 receptor or THP-1 cells (human monocytic cell line).
-
Methodology:
-
Cells were incubated in a low ionic strength solution.
-
The fluorescent dye YO-PRO-1, which is impermeable to cells with intact membranes, was added to the medium.
-
Cells were pre-treated with different concentrations of AZ11645373.
-
The P2X7 receptor was activated with ATP or BzATP.
-
The uptake of YO-PRO-1 through the P2X7-associated pore was measured by monitoring the increase in intracellular fluorescence.[1][2]
-
Interleukin-1β (IL-1β) Release Assay
-
Objective: To measure the downstream inflammatory consequence of P2X7 receptor activation.
-
Cell Line: Lipopolysaccharide (LPS)-activated THP-1 cells.
-
Methodology:
-
THP-1 cells were primed with LPS for a specified period to induce the expression of pro-IL-1β.
-
The primed cells were then incubated with various concentrations of AZ11645373.
-
P2X7 receptors were activated by the addition of ATP.
-
The cell culture supernatant was collected after incubation.
-
The concentration of released IL-1β in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).[1][2][3]
-
The IC50 value for the inhibition of IL-1β release was determined.
-
P2X7 Receptor Signaling Pathway and Antagonism
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The following diagram illustrates the key steps in this pathway and the point of intervention for an antagonist like this compound.
Caption: P2X7 receptor signaling and antagonism by this compound.
Experimental Workflow for Antagonist Specificity Testing
The following diagram outlines a typical workflow for determining the specificity of a P2X7 receptor antagonist.
Caption: Workflow for P2X7 antagonist specificity screening.
References
- 1. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of P2X7 Receptor Antagonists: AZ11645373 versus Brilliant Blue G
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the efficacy of two prominent antagonists of the P2X7 receptor: AZ11645373 and Brilliant Blue G. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways and has emerged as a significant target in the development of therapeutics for a range of diseases, including neuroinflammatory and autoimmune disorders. Understanding the comparative efficacy and species selectivity of its antagonists is crucial for advancing research and development in this area.
Note on Compound Identification: The initial query referenced "az12253801". As this compound could not be identified in the scientific literature, this guide will focus on a well-characterized and potent P2X7 receptor antagonist from AstraZeneca, AZ11645373 , for comparison with Brilliant Blue G.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZ11645373 and Brilliant Blue G against human and rat P2X7 receptors. This data highlights a significant species-dependent difference in the potency of these two antagonists.
| Compound | Target Species | IC50 (nM) | Reference |
| AZ11645373 | Human P2X7 Receptor | 5 - 90 | [1] |
| Rat P2X7 Receptor | >10,000 | [1] | |
| Brilliant Blue G | Human P2X7 Receptor | ~200-300 | [1] |
| Rat P2X7 Receptor | ~10 | [1] |
Key Findings from the Data:
-
AZ11645373 is a highly potent antagonist of the human P2X7 receptor but exhibits significantly weaker activity against the rat ortholog.[1] This makes it a valuable tool for studies involving human cells and systems.
-
Conversely, Brilliant Blue G is a more potent antagonist of the rat P2X7 receptor compared to its effect on the human receptor.[1]
-
A study on human glioma cells showed that another potent P2X7 antagonist, AZ10606120 (IC50 of approximately 10 nM), significantly inhibited tumor proliferation, whereas Brilliant Blue G (at 20 µM) did not show a significant reduction in tumor cell numbers.[2] This suggests that in certain human cell-based assays, the higher potency of the AZ compound translates to greater efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of P2X7 receptor antagonists.
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.
Objective: To determine the inhibitory effect of antagonists on ATP-induced pore formation in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor.
-
Poly-L-lysine coated 96-well plates.
-
Assay Buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 0.2 mM CaCl2, pH 7.4).[3]
-
YO-PRO-1 Iodide solution (1 mM stock in DMSO).
-
ATP solution (agonist).
-
Test antagonists (AZ11645373, Brilliant Blue G).
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells onto a poly-L-lysine coated 96-well plate and culture overnight.[4]
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add the desired concentrations of the antagonist (e.g., AZ11645373 or Brilliant Blue G) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[5]
-
Agonist and Dye Addition: Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye to the wells.[4]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader (excitation ~491 nm, emission ~509 nm).[4]
-
Data Analysis: The rate of increase in fluorescence corresponds to the rate of YO-PRO-1 uptake. Plot the antagonist concentration against the inhibition of dye uptake to calculate the IC50 value.[4]
Calcium Influx Assay
This assay measures the initial ion channel opening of the P2X7 receptor upon ATP binding, which leads to an influx of extracellular calcium.
Objective: To quantify the inhibitory effect of antagonists on ATP-induced calcium influx through the P2X7 receptor channel.
Materials:
-
Cells expressing the P2X7 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
ATP solution (agonist).
-
Test antagonists (AZ11645373, Brilliant Blue G).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer to allow the dye to enter the cells.[6]
-
Washing: Wash the cells to remove any extracellular dye.
-
Antagonist Pre-incubation: Add the desired concentrations of the antagonist and incubate for a defined period.[6]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Stimulation: Add the ATP solution to the wells to stimulate the P2X7 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. Plot the antagonist concentration against the inhibition of the calcium response to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: P2X7 Receptor Signaling and Antagonist Inhibition.
Caption: Workflow for P2X7 Antagonist Efficacy Screening.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 5. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
Safety Operating Guide
Inability to Provide Disposal Procedures for "az12253801"
A comprehensive search for safety and disposal information for a substance identified as "az12253801" has yielded no specific results. Without a verifiable Safety Data Sheet (SDS) or equivalent documentation, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested.
Initial and subsequent searches for "this compound safety data sheet," "this compound disposal procedures," "this compound chemical name," and "this compound structure" did not identify a specific chemical compound associated with this identifier. The search results did not provide any relevant safety data, experimental protocols, or signaling pathways for a substance with this name.
The responsible provision of chemical safety and handling information is of paramount importance. Each chemical compound possesses unique physical, chemical, and toxicological properties that necessitate specific handling and disposal protocols. Providing generalized information without specific knowledge of the substance would be contrary to safe laboratory practices and could pose a significant risk to researchers, scientists, and drug development professionals.
It is possible that "this compound" may be an internal company code, a catalog number from a specific supplier that is not widely indexed, a novel research compound with limited public information, or a typographical error.
For the safety of all personnel and to ensure regulatory compliance, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of "this compound." This document will contain the necessary information regarding hazards, personal protective equipment, first-aid measures, and, critically, the proper disposal procedures.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Identifier: Double-check the name and any associated identifiers (e.g., CAS number, catalog number) for the substance.
-
Contact the Supplier: The most reliable source for the Safety Data Sheet is the manufacturer or supplier from whom the chemical was obtained.
-
Consult Your Institutional Safety Office: Environmental Health and Safety (EHS) or equivalent departments within your organization are a key resource for guidance on the handling and disposal of unknown or uncharacterized substances.
Without a positive identification of "this compound" and its corresponding safety information, any attempt to provide disposal procedures would be speculative and potentially hazardous. The commitment to building trust and providing value beyond the product itself necessitates a conservative and safety-first approach in the absence of definitive data.
Personal protective equipment for handling az12253801
Disclaimer: No specific Safety Data Sheet (SDS) for a compound identified as "AZ12253801" is publicly available. The information provided below is based on the inferred chemical identity of N-[(1S,5R)-8-[(2S)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide (PubChem CID: 70695323) and general laboratory safety principles for handling novel, complex organic compounds. This guidance is for informational purposes only and should be supplemented by a thorough risk assessment conducted by qualified safety professionals.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans, offering procedural, step-by-step guidance to directly address key operational questions.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach is mandatory. The following PPE is recommended as a minimum standard when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1. |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves. Change frequently and when contaminated. |
| Body Protection | Laboratory Coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Respirator | For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is recommended. |
Always work within a certified chemical fume hood or other ventilated enclosure when handling the solid form of the compound to minimize inhalation exposure.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills of solid, carefully sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in designated, sealed, and properly labeled containers.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Labeling:
-
Clearly label waste containers with "Hazardous Waste" and the full chemical name: "N-[(1S,5R)-8-[(2S)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide".
-
-
Disposal:
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-Weighing Preparation:
-
Don appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Perform all powder handling within a chemical fume hood.
-
Use an analytical balance to accurately weigh the desired amount of this compound. The molecular weight is approximately 532.7 g/mol . For 1 mL of a 10 mM solution, 5.33 mg is required.
-
-
Solubilization:
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
